molecular formula C14H24O6 B015172 Diethyl-2-carbethoxypimelate CAS No. 53007-36-6

Diethyl-2-carbethoxypimelate

Cat. No. B015172
CAS RN: 53007-36-6
M. Wt: 288.34 g/mol
InChI Key: REQNYFWMQIAVFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl-2-carbethoxypimelate and related compounds has been explored in various studies. For example, Kutsuma and Sugasawa (1958) detailed a method for the partial hydrolysis of diethyl γγ-diethoxycarbonylpimelate, producing γγ-diethoxycarbonylpimelic acid with excellent yield. This process highlights a fundamental approach to synthesizing related compounds through hydrolysis reactions under specific conditions (Kutsuma & Sugasawa, 1958).

Molecular Structure Analysis

The molecular structure of Diethyl-2-carbethoxypimelate and its derivatives plays a crucial role in determining their chemical behavior and reactivity. Studies on compounds such as diethyl ethoxymethylenemalonate provide insights into the structural aspects of similar esters, which are central to understanding the molecular configuration and its implications on chemical properties and reactions (Dave & Shukla, 1997).

Chemical Reactions and Properties

Diethyl-2-carbethoxypimelate undergoes various chemical reactions that illustrate its reactivity and potential applications. The carbethoxylation process, where diethyl pyrocarbonate reacts with nucleic acid components, showcases the chemical reactivity and the potential of Diethyl-2-carbethoxypimelate derivatives in biochemical studies and applications. For instance, the selective carbethoxylation of histidine residues by diethylpyrocarbonate highlights the specificity and utility of such reactions in modifying proteins and peptides (Hegyi et al., 1974).

Physical Properties Analysis

The physical properties of Diethyl-2-carbethoxypimelate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. While specific studies on these properties were not directly found, understanding the physical characteristics of similar esters can provide a foundational understanding necessary for practical applications and further research.

Chemical Properties Analysis

The chemical properties of Diethyl-2-carbethoxypimelate, including its stability, reactivity with other chemical entities, and behavior under different conditions, are essential for its application in synthetic chemistry. The reaction of diethyl pyrocarbonate with nucleic acid components illustrates the chemical versatility and the potential of Diethyl-2-carbethoxypimelate in contributing to the understanding of nucleic acid chemistry and its implications for biological systems (Leonard et al., 1971).

Scientific Research Applications

Chemical Modification and Structural Analysis

Diethyl-2-carbethoxypimelate has been explored in the context of chemical modifications, particularly in the study of protein and nucleic acid structures. For instance, diethylpyrocarbonate, a related compound, is utilized for the specific carbethoxylation of histidyl residues in actin proteins. This modification provides insights into the role of histidyl residues in determining actin's properties, with implications for understanding actin's structure-function relationships (Mühlrád, Hegyi, & Horányi, 1969).

Enzymatic Inhibition Studies

Research involving diethyl-2-carbethoxypimelate and its derivatives extends to enzymatic studies, particularly in the investigation of alpha-glucosidase inhibitors. These inhibitors are of significant interest due to their potential applications in treating conditions like diabetes mellitus type 2. Studies have identified natural dietary phytochemicals that exhibit inhibitory potential against alpha-glucosidase, contributing to the understanding of natural compounds' therapeutic roles in diabetes management (Kausar et al., 2022).

Methodological Advancements in Organic Synthesis

Diethyl-2-carbethoxypimelate is also significant in organic synthesis, where its hydrolysis has been used as a method for preparing diethoxycarbonylpimelic acid. This process highlights the compound's role in advancing synthetic methodologies, providing a pathway to generate structurally complex and functionally significant organic compounds with high yield and specificity (Kutsuma & Sugasawa, 1958).

Exploration in Molecular Biology

In molecular biology, the reactivity of diethyl pyrocarbonate, a compound related to diethyl-2-carbethoxypimelate, with nucleic acid components has been extensively studied. These studies provide crucial insights into nucleic acids' chemical reactivity, contributing to our understanding of RNA's structure and function, as well as the development of novel RNA isolation and preservation techniques (Leonard, McDonald, Henderson, & Reichmann, 1971).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of its chemical or biological behavior that are not well-understood.


I hope this general approach is helpful. If you have a specific compound in mind that is well-documented in the literature, I would be happy to help analyze it. Please provide more details or check the spelling of the compound.


properties

IUPAC Name

triethyl pentane-1,1,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-4-18-12(15)10-8-7-9-11(13(16)19-5-2)14(17)20-6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQNYFWMQIAVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398823
Record name 1,1,5-Pentanetricarboxylic acid, triethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl-2-carbethoxypimelate

CAS RN

53007-36-6
Record name 1,1,5-Pentanetricarboxylic acid, triethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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